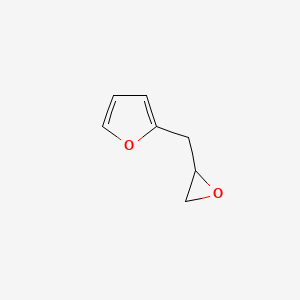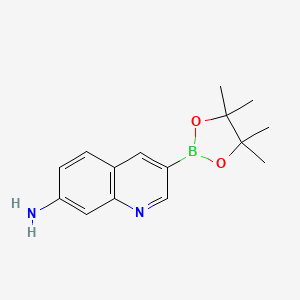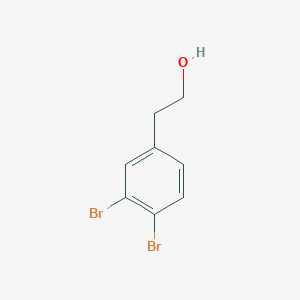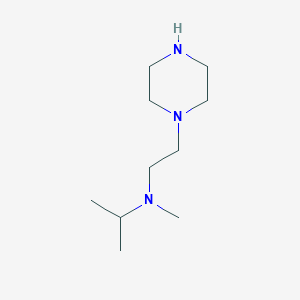
n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Vorbereitungsmethoden
The synthesis of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine typically involves multi-step procedures. One common synthetic route involves the reaction of N-methylpropan-2-amine with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, and the product is purified by extraction and distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Wissenschaftliche Forschungsanwendungen
n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an antipsychotic and antidepressant agent.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can modulate various physiological and biochemical processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine can be compared with other piperazine derivatives, such as:
N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide: Similar in structure but with different biological activities and applications.
N-(2-(1-piperazinyl)ethyl)ethylenediamine: Another piperazine derivative with distinct chemical properties and uses.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and use as an antipsychotic drug.
Eigenschaften
Molekularformel |
C10H23N3 |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N-methyl-N-(2-piperazin-1-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H23N3/c1-10(2)12(3)8-9-13-6-4-11-5-7-13/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
NSRCVKQKPYOTNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


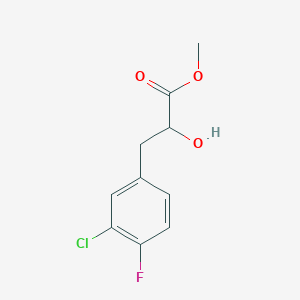
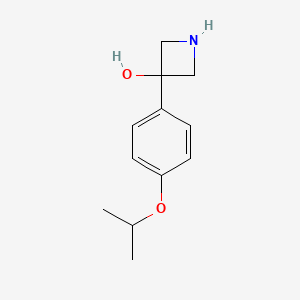
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)


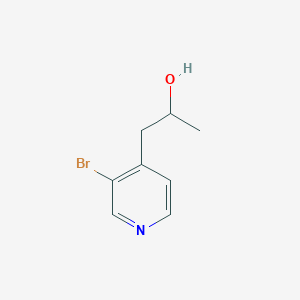
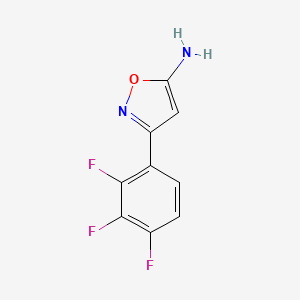
![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
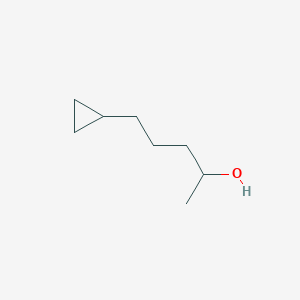
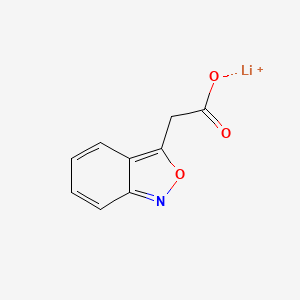
amine](/img/structure/B13589002.png)
